molecular formula C31H39NO B1604854 1,2-Bis(ethenyl)benzene;dimethylaminomethanol;1-ethenyl-2-ethylbenzene;styrene CAS No. 69011-18-3

1,2-Bis(ethenyl)benzene;dimethylaminomethanol;1-ethenyl-2-ethylbenzene;styrene

Cat. No.: B1604854
CAS No.: 69011-18-3
M. Wt: 441.6 g/mol
InChI Key: OZPWQGGNVMBBJR-UHFFFAOYSA-N
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Description

1,2-Bis(ethenyl)benzene;dimethylaminomethanol;1-ethenyl-2-ethylbenzene;styrene is a useful research compound. Its molecular formula is C31H39NO and its molecular weight is 441.6 g/mol. The purity is usually 95%.
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Scientific Research Applications

Occupational Health Implications of Styrene and Ethylbenzene

Ethylbenzene and Styrene in Industrial Settings :Ethylbenzene, a precursor to styrene, is utilized in the production of synthetic rubber and plastics. A long-term biomonitoring study on workers exposed to ethylbenzene in ethylbenzene-production facilities indicated low health hazards, with monitored levels of mandelic acid (a metabolite) in urine not exceeding safety thresholds. Additionally, no significant damage to liver tissue or hematopoiesis was observed among the workers, suggesting current exposure levels are manageable within safety standards (Bardoděj & Círek, 1988).

Volatile Organic Compounds (VOCs) Exposure :Research on VOCs, including benzene, styrene, and ethylbenzene, demonstrates that occupational exposure to these compounds is prevalent in industrial settings. Studies show that workers in petrochemical complexes are exposed to significant levels of VOCs, and urinary biomarkers like phenol, mandelic acid (MA), and phenylglyoxylic acid (PGA) can effectively monitor this exposure. Such biomonitoring is crucial for assessing occupational health risks and implementing appropriate safety measures (Hajizadeh et al., 2018).

Environmental Monitoring and Public Health

Environmental Benzene, Toluene, Ethylbenzene, and Xylenes (BTEX) Exposure :Studies in urban airsheds have identified BTEX as common pollutants. Factors contributing to elevated BTEX levels include industrial activity, wood heater use, and traffic density. Personal monitoring studies across different populations have highlighted the widespread exposure to these compounds, with significant variations observed based on geographic location and individual behaviors, such as vehicle repair, machinery use, and time spent in enclosed car parks. Such research underscores the need for ongoing environmental monitoring and public health initiatives to mitigate exposure risks (Hinwood et al., 2007).

Biotransformation of Styrene :The biotransformation of the arene moiety of styrene, a minor metabolic pathway, involves the oxidation to 4-vinylphenol (4-VP). The urinary metabolites of 4-VP, glucuronide, and sulfate, have been studied as specific biomarkers for styrene exposure. Although 4-VP represents only about 0.5-1% of the total excretion of styrene metabolites, it serves as a specific marker not shared with ethylbenzene exposure. However, background excretion levels of 4-VP in non-occupationally exposed individuals, including smokers, suggest additional sources of exposure, possibly dietary intake or environmental contamination (Manini et al., 2003).

Mechanism of Action

Target of Action

It is known to be used as a strong acid cation exchange resin . These resins are typically used in water purification processes, where they exchange cations in the water with hydrogen or sodium ions, thereby reducing the hardness of the water .

Mode of Action

The compound interacts with its targets (the cations in the water) through an ion exchange process . In this process, the resin releases hydrogen or sodium ions into the water and simultaneously binds to the cations present in the water . This results in a reduction of the hardness of the water.

Result of Action

The primary result of the compound’s action is the reduction of water hardness . This can have various effects, such as preventing the formation of scale in pipes and improving the effectiveness of soaps and detergents.

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For example, the presence of certain cations in the water can affect the efficiency of the ion exchange process . Additionally, the physical and chemical properties of the water, such as its pH and temperature, can also impact the compound’s action.

Properties

IUPAC Name

1,2-bis(ethenyl)benzene;dimethylaminomethanol;1-ethenyl-2-ethylbenzene;styrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12.C10H10.C8H8.C3H9NO/c2*1-3-9-7-5-6-8-10(9)4-2;1-2-8-6-4-3-5-7-8;1-4(2)3-5/h3,5-8H,1,4H2,2H3;3-8H,1-2H2;2-7H,1H2;5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZPWQGGNVMBBJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C=C.CN(C)CO.C=CC1=CC=CC=C1.C=CC1=CC=CC=C1C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H39NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Benzene, diethenyl-, polymer with ethenylbenzene and ethenylethylbenzene, chloromethylated, trimethylamine-quaternized, hydroxide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20284
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
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CAS No.

69011-18-3
Record name Benzene, diethenyl-, polymer with ethenylbenzene and ethenylethylbenzene, chloromethylated, trimethylamine-quaternized, hydroxide
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzene, diethenyl-, polymer with ethenylbenzene and ethenylethylbenzene, chloromethylated, trimethylamine-quaternized, hydroxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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